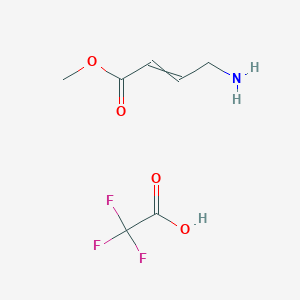
Methyl (E)-4-aminobut-2-enoate tfa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-4-aminobut-2-enoate; trifluoroacetic acid is a compound that combines the properties of an ester and an acid. The ester, methyl (2E)-4-aminobut-2-enoate, is characterized by the presence of an amino group and a double bond in its structure. Trifluoroacetic acid is a strong acid known for its high acidity and is commonly used in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-4-aminobut-2-enoate typically involves the esterification of (2E)-4-aminobut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Trifluoroacetic acid can be prepared by the oxidation of trifluoroacetaldehyde or by the hydrolysis of trifluoroacetyl chloride. Industrial production methods often involve the electrochemical fluorination of acetic acid derivatives.
化学反応の分析
Types of Reactions
Oxidation: Methyl (2E)-4-aminobut-2-enoate can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: The compound can be reduced to form saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of oxo compounds.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines or thiols.
科学的研究の応用
Methyl (2E)-4-aminobut-2-enoate; trifluoroacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in industrial processes.
作用機序
The mechanism of action of methyl (2E)-4-aminobut-2-enoate involves its interaction with nucleophiles and electrophiles due to the presence of the amino group and the double bond. Trifluoroacetic acid acts as a strong acid, facilitating protonation and catalysis in various reactions. The molecular targets include nucleophilic centers in organic molecules, and the pathways involve protonation and subsequent reaction with nucleophiles or electrophiles.
類似化合物との比較
Similar Compounds
Methyl trifluoroacetate: Similar in structure but lacks the amino group.
Trifluoroacetic acid methyl ester: Another ester derivative of trifluoroacetic acid.
Perfluoropropanoic acid: A perfluorinated carboxylic acid with similar properties.
Uniqueness
Methyl (2E)-4-aminobut-2-enoate; trifluoroacetic acid is unique due to the combination of an ester with an amino group and a strong acid. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
特性
IUPAC Name |
methyl 4-aminobut-2-enoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.C2HF3O2/c1-8-5(7)3-2-4-6;3-2(4,5)1(6)7/h2-3H,4,6H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPUSJRSVLGGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
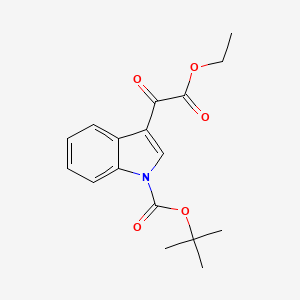
![Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate](/img/structure/B15146700.png)
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B15146705.png)
![[(2,3-Dimethylphenyl)methyl]hydrazine](/img/structure/B15146706.png)
![N-{3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride](/img/structure/B15146709.png)
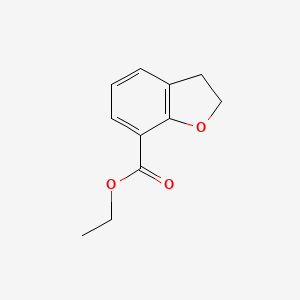
![5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B15146725.png)
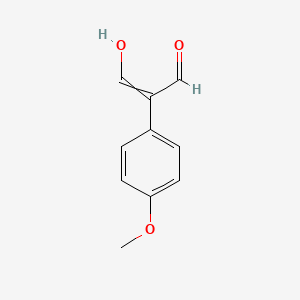
![N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15146733.png)
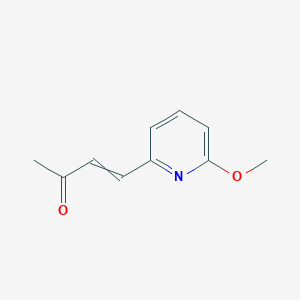
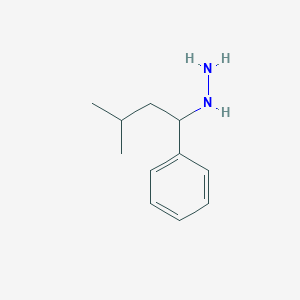
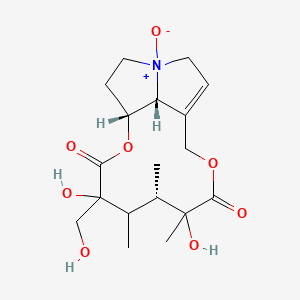

![N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine](/img/structure/B15146785.png)
